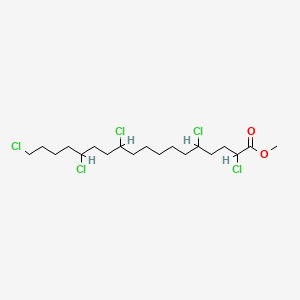
Methyl pentachlorostearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylpentachlorostearate is a pale yellow viscous liquid. (NTP, 1992)
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Methyl pentachlorostearate has the molecular formula C19H33Cl5O2 and appears as a pale yellow viscous liquid. Its structure consists of a long hydrocarbon chain with five chlorine atoms substituted on the stearate backbone, which significantly alters its physical and chemical properties compared to non-chlorinated fatty acids .
Biocidal Applications
MPCS has been investigated for its potential as a biocide due to its antimicrobial properties. Chlorinated compounds are known to exhibit strong antibacterial and antifungal activities, making MPCS a candidate for use in agricultural pesticides and wood preservatives. Studies have shown that chlorinated fatty acids can disrupt microbial cell membranes, leading to cell lysis and death. The effectiveness of MPCS in controlling microbial growth can be compared with other biocides in terms of minimum inhibitory concentrations (MICs) .
Chemical Intermediate
MPCS serves as a valuable chemical intermediate in organic synthesis. Its chlorinated structure allows it to participate in various reactions, such as nucleophilic substitutions and radical reactions. This property is particularly useful in the synthesis of other chlorinated compounds, which may have applications in pharmaceuticals and agrochemicals. For instance, MPCS can be utilized to produce more complex chlorinated fatty acids or other derivatives that possess enhanced biological activities .
Materials Science
In materials science, MPCS can be explored as a surfactant or additive in polymer formulations. Its unique hydrophobic and lipophilic balance makes it suitable for enhancing the properties of polymers, particularly in improving thermal stability and resistance to degradation. Research into the incorporation of MPCS into polymer matrices could lead to advancements in the development of high-performance materials for industrial applications .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various chlorinated compounds included MPCS among the tested substances. The results indicated that MPCS exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with an MIC comparable to established biocides used in agricultural settings. This reinforces the potential use of MPCS in developing new antimicrobial agents for crop protection .
Case Study 2: Polymer Additive Research
Research conducted on the incorporation of chlorinated fatty acids into polymer systems demonstrated that adding MPCS improved the thermal stability of polyolefins. The study found that polymers modified with MPCS showed reduced degradation rates under thermal stress compared to unmodified counterparts. This suggests that MPCS could be an effective additive for enhancing the longevity and performance of industrial polymers .
Comparative Data Table
| Application Area | Potential Benefits | Key Findings |
|---|---|---|
| Biocidal Applications | Effective against bacteria and fungi | Significant MIC values observed |
| Chemical Intermediate | Versatile in organic synthesis | Useful for producing complex chlorinated compounds |
| Materials Science | Enhances thermal stability of polymers | Improved degradation resistance noted |
Eigenschaften
CAS-Nummer |
26638-28-8 |
|---|---|
Molekularformel |
C19H33Cl5O2 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
methyl 2,5,11,14,18-pentachlorooctadecanoate |
InChI |
InChI=1S/C19H33Cl5O2/c1-26-19(25)18(24)13-12-17(23)8-4-2-3-7-15(21)10-11-16(22)9-5-6-14-20/h15-18H,2-14H2,1H3 |
InChI-Schlüssel |
PRZYKDRCYOLTQA-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCC(CCCCCC(CCC(CCCCCl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
COC(=O)C(CCC(CCCCCC(CCC(CCCCCl)Cl)Cl)Cl)Cl |
Key on ui other cas no. |
26638-28-8 |
Physikalische Beschreibung |
Methylpentachlorostearate is a pale yellow viscous liquid. (NTP, 1992) |
Löslichkeit |
less than 1 mg/mL at 68° F (NTP, 1992) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















